(+)-beta-Caryophyllene

Description

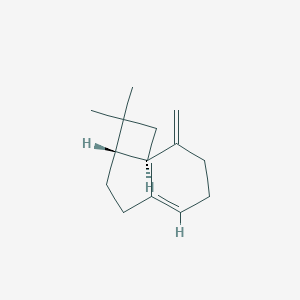

Structure

3D Structure

Properties

IUPAC Name |

4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNUFJAVOOONJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=C)C2CC(C2CC1)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859143 | |

| Record name | 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-caryophyllene is a pale yellow oily liquid with an odor midway between odor of cloves and turpentine. (NTP, 1992), Liquid, Liquid with a terpene odor between cloves and turpentine; [Merck Index] Pale yellow oily liquid; [CAMEO] Clear colorless liquid with a sweet woody odor;, Colourless to slightly yellow oily liquid; woody-spicy, dry, clove-like aroma | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Caryophyllene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | beta-Caryophyllene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

264 to 266 °F at 14 mmHg (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

214 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water; soluble in oils, ether, Soluble (in ethanol) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | beta-Caryophyllene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.899-0.908 | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | beta-Caryophyllene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

87-44-5, 13877-93-5 | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caryophyllene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(+)-beta-Caryophyllene natural sources and biosynthesis

An In-Depth Technical Guide to (+)-β-Caryophyllene: Natural Sources and Biosynthesis

Executive Summary

(+)-β-Caryophyllene (BCP) is a natural bicyclic sesquiterpene ubiquitous in the plant kingdom and is a primary contributor to the aroma of many essential oils.[1][2] Beyond its organoleptic properties, BCP has garnered significant attention from the scientific community for its unique pharmacological profile, most notably as a selective, full agonist of the cannabinoid receptor type 2 (CB2).[3][4] This interaction, which occurs without the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation, positions BCP as a promising therapeutic agent for a myriad of conditions rooted in inflammation.[4][5][6] This guide provides a comprehensive overview of BCP's natural distribution, delves into the intricate molecular pathways of its biosynthesis, and outlines robust methodologies for its extraction and characterization, tailored for researchers and drug development professionals.

Introduction: The Profile of a Prominent Phytocannabinoid

(E)-β-caryophyllene, hereafter referred to as BCP, is a 15-carbon isoprenoid compound characterized by a unique cyclobutane ring, a feature rare among natural terpenes.[7] It is commonly found in nature as a mixture with its isomers, α-humulene and isocaryophyllene.[8] The United States FDA has approved BCP as a food additive, classifying it as "generally recognized as safe" (GRAS).[9]

Its significance in drug development stems from its function as a dietary phytocannabinoid. BCP selectively binds to and activates the CB2 receptor, a key component of the endocannabinoid system primarily expressed in peripheral tissues and immune cells.[5][10] This targeted activation modulates inflammatory signaling pathways, inhibiting mediators like TNF-α, IL-6, and NF-κB, which underpins its potent anti-inflammatory, analgesic, and neuroprotective properties.[4][5] This unique mechanism of action makes BCP a molecule of high interest for developing novel therapeutics for chronic pain, metabolic disorders, and neurodegenerative diseases.[3][7][9]

Natural Abundance and Key Botanical Sources

BCP is one of the most widespread sesquiterpenes, found in the essential oils of hundreds of plant species across numerous families.[11][12] Its concentration can vary significantly based on the plant species, geographical origin, cultivation conditions, and the specific part of the plant used for extraction (e.g., leaves, flowers, stems).[13] A systematic analysis of published literature reveals that nearly 300 plant species contain BCP in their essential oils at concentrations greater than 10%.[13]

The following table summarizes prominent botanical sources known for their high BCP content, making them primary candidates for natural extraction.

| Botanical Source | Scientific Name | Plant Part | BCP Content (% of Essential Oil) | Reference(s) |

| Clove | Syzygium aromaticum | Buds | 1.7 – 19.5% | [8] |

| Black Pepper | Piper nigrum | Fruit | 7.29% | [8] |

| Cannabis | Cannabis sativa | Flowers | 3.8 – 37.5% | [8] |

| Copaiba | Copaifera spp. | Oleoresin | Up to 87.3% | [14] |

| Hops | Humulus lupulus | Cones | 5.1 – 14.5% | [8] |

| Rosemary | Rosmarinus officinalis | Leaves | 0.1 – 8.3% | [8] |

| Oregano | Origanum vulgare | Leaves | 4.9 – 15.7% | [8] |

| Basil | Ocimum spp. | Leaves | 4.0 – 19.8% | [8] |

| Cinnamon | Cinnamomum verum | Bark | 6.9 – 11.1% | [8] |

The Biosynthetic Pathway of (+)-β-Caryophyllene

Like all sesquiterpenes, the biosynthesis of BCP originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[15] In the cytoplasm of plant cells, these precursors are primarily synthesized via the mevalonate (MVA) pathway, which begins with acetyl-CoA.

The key stages of the pathway are as follows:

-

Formation of Mevalonate: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to HMG-CoA. The enzyme HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate. This is a critical rate-limiting step in the pathway.

-

Synthesis of IPP and DMAPP: Mevalonate is sequentially phosphorylated and then decarboxylated to yield IPP. The enzyme isopentenyl diphosphate isomerase (IDI) then catalyzes the isomerization of IPP to DMAPP.[16]

-

Formation of Farnesyl Pyrophosphate (FPP): The C15 precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP), is formed by the head-to-tail condensation of two IPP molecules with one DMAPP molecule. This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS).[17]

-

Cyclization to (+)-β-Caryophyllene: This is the final and defining step. The linear FPP molecule is cyclized by a specific sesquiterpene synthase. The enzyme (+)-β-caryophyllene synthase (CPS or TPS) catalyzes this complex intramolecular reaction, resulting in the characteristic bicyclic structure of BCP and releasing diphosphate.[18][19][20] This enzymatic cyclization is highly specific and is a critical control point determining the final sesquiterpene product.

Methodologies for Extraction, Isolation, and Analysis

A robust and validated methodology is crucial for obtaining high-purity BCP for research and development. The process involves extraction from the plant matrix, followed by purification and analytical characterization.

Extraction from Botanical Material

Method: Steam Distillation

-

Principle: This method is the industry standard for extracting essential oils from aromatic plants. It leverages the volatility of compounds like BCP. Pressurized steam is passed through the plant material, causing the microscopic pockets containing the essential oil to rupture and release the volatile aromatic compounds. These vaporized compounds are carried by the steam into a condenser, where they cool and return to a liquid state, separating from the water based on their immiscibility and density.

-

Causality: Steam distillation is preferred because it is a relatively gentle process that can be scaled for industrial production. It effectively extracts volatile and heat-stable compounds like sesquiterpenes without requiring harsh organic solvents, making it suitable for applications in the food and pharmaceutical industries.

Isolation and Purification

Method: High-Speed Counter-Current Chromatography (HSCCC)

-

Principle: While fractional distillation under reduced pressure can enrich BCP content, HSCCC offers superior resolution for achieving high purity.[21] HSCCC is a liquid-liquid partition chromatography technique that uses a centrifugal force field to hold a stationary liquid phase while a mobile liquid phase is pumped through it. This avoids the use of solid adsorbents, preventing the irreversible adsorption and decomposition of target compounds.

-

Experimental Rationale: For isolating BCP from a complex essential oil matrix, a biphasic solvent system such as n-hexane-dichloromethane-acetonitrile is selected.[22] The choice of solvent system is critical and is based on the partition coefficient (K) of BCP. An ideal K value ensures efficient separation and recovery. The separation is monitored using a detector, such as an Evaporative Light Scattering Detector (ELSD), and fractions containing the pure compound are collected. This technique has been shown to yield BCP with over 97% purity from crude essential oil in a single run.[22]

Analytical Workflow: Quantification and Characterization

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds like BCP.[23][24] It provides both qualitative identification and quantitative measurement.

-

Sample Preparation:

-

Accurately weigh the essential oil or purified fraction.

-

Dilute the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration within the calibrated range of the instrument (typically in the µg/mL to ng/mL range).

-

Add an internal standard (e.g., n-alkane) if precise quantification is required to correct for injection volume variations.

-

-

GC Separation:

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, which is heated (e.g., 250°C) to rapidly vaporize the sample.

-

Column: A non-polar capillary column (e.g., Elite-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used. The choice is based on the principle of separating compounds by their boiling points and polarity. BCP, being a relatively non-polar sesquiterpene, interacts well with this stationary phase.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is applied to the oven to separate the mixture components. A typical program might be: initial temperature of 60°C, ramp up to 240°C at a rate of 3°C/min, and hold for 10 minutes. This allows for the sequential elution of compounds from lower to higher boiling points.

-

-

MS Detection and Analysis:

-

Ionization: As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are bombarded with electrons (Electron Ionization - EI, typically at 70 eV). This fragments the molecules into characteristic, reproducible patterns.[24]

-

Mass Analysis: The fragment ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Acquisition: The instrument can be run in two modes:

-

Full Scan Mode: The mass analyzer scans a wide range of m/z values (e.g., 45-500) to generate a mass spectrum for each eluting peak. This is used for qualitative identification by comparing the obtained spectrum to a reference library (e.g., NIST).[24]

-

Selected Ion Monitoring (SIM) Mode: For high-sensitivity quantification, the mass analyzer is set to monitor only a few characteristic ions for BCP (e.g., m/z 93, 133).[24] This significantly improves the signal-to-noise ratio.

-

-

Identification & Quantification: BCP is identified by matching its retention time and mass spectrum with an authentic reference standard. Quantification is achieved by integrating the peak area and comparing it to a calibration curve constructed from standards of known concentrations.

-

Conclusion

(+)-β-Caryophyllene stands out as a natural product of immense scientific and therapeutic interest. Its widespread availability from a multitude of plant sources, combined with a well-understood biosynthetic pathway, provides a solid foundation for its exploration and utilization. For researchers in drug discovery and development, a mastery of the extraction, purification, and analytical techniques detailed in this guide is paramount. The ability to reliably isolate and quantify high-purity BCP is the critical first step in unlocking its full therapeutic potential, from preclinical mechanistic studies to the formulation of novel, CB2-targeted therapies for inflammatory conditions.

References

- Vertex AI Search. (2024).

-

PMC. (n.d.). Therapeutic Potential of β-Caryophyllene: A Dietary Cannabinoid in Diabetes and Associated Complications. PubMed Central. [Link]

-

OUCI. (n.d.). The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer. [Link]

-

Foreverest Resources Ltd. (n.d.). The benefits of the β-Caryophyllene(BCP). [Link]

-

Cannovia. (2024). Beta-Caryophyllene - Benefits & Effects. [Link]

-

Wikipedia. (n.d.). Caryophyllene. [Link]

-

PMC. (2022). Highly efficient biosynthesis of β-caryophyllene with a new sesquiterpene synthase from tobacco. NIH. [Link]

-

MDPI. (n.d.). β-Caryophyllene: A Sesquiterpene with Countless Biological Properties. [Link]

-

PubChem. (n.d.). β-caryophyllene biosynthesis. NIH. [Link]

-

PMC. (2016). β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties. PubMed Central. [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway of β-caryophyllene. [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway for β-caryophyllene and its structural analogs in plants. [Link]

-

RHS Formula. (2024). Where Does BCP (Beta-Caryophyllene) Come From?. [Link]

-

MDPI. (2024). An Update on Microbial Biosynthesis of β-Caryophyllene, a Sesquiterpene with Multi-Pharmacological Properties. [Link]

-

PubMed. (2020). Plant Natural Sources of the Endocannabinoid (E)-β-Caryophyllene: A Systematic Quantitative Analysis of Published Literature. [Link]

-

PubMed. (1984). Cyclization of Farnesyl Pyrophosphate to the Sesquiterpene Olefins Humulene and Caryophyllene by an Enzyme System From Sage (Salvia Officinalis). [Link]

-

Wikipedia. (n.d.). (−)-beta-caryophyllene synthase. [Link]

-

ScienceDirect. (n.d.). Beta-caryophyllene in psychiatric and neurological diseases: Role of blood-brain barrier. [Link]

-

Canatura. (2024). Beta-Caryophyllene: The secret of a natural substance with exceptional effects. [Link]

-

MDPI. (n.d.). Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation. [Link]

-

MDPI. (n.d.). Plant Natural Sources of the Endocannabinoid (E)-β-Caryophyllene: A Systematic Quantitative Analysis of Published Literature. [Link]

-

Wikipedia. (n.d.). (+)-beta-caryophyllene synthase. [Link]

-

MDPI. (2023). Caryophyllene-Rich Essential Oils of Two Species from Southern Côte d'Ivoire: Guibourtia ehie (A. Chev.) J Léonard (Caesalpiniaceae) and Oricia suaveolens (Engl.) Verd. (Rutaceae). [Link]

-

Atlantis Press. (n.d.). Isolation and Antifungal Activity of Caryophyllene from Clove Leaf Oil (Syzygium aromaticum L.) on Mahogany Leaf Composites. [Link]

-

Chemija. (2022). Gas chromatography for β-caryophyllene determination in St. John's wort infused oil. [Link]

-

PMC. (n.d.). A Systematic Review of Essential Oils and the Endocannabinoid System: A Connection Worthy of Further Exploration. PubMed Central. [Link]

-

ResearchGate. (n.d.). Gas chromatography–mass spectrometry (GC-MS) analysis of the formation of β-caryophyllene. [Link]

-

Frontiers. (n.d.). Enhanced Production of β-Caryophyllene by Farnesyl Diphosphate Precursor-Treated Callus and Hairy Root Cultures of Artemisia vulgaris L.. [Link]

-

ResearchGate. (2025). Preparative Separation and Purification of β-Caryophyllene from Leaf Oil of Vitex negundo L. var. heterophylla (Franch.) Rehd. by High Speed Countercurrent Chromatography. [Link]

-

LMA leidykla. (2022). Gas chromatography for β-caryophyllene determination in St. John's wort infused oil. [Link]

-

ResearchGate. (n.d.). GC‐MS chromatograms of β‐caryophyllene in reference compound (a) and Viphyllin (b). [Link]

-

PubMed Central. (2021). Heterologous Production of β-Caryophyllene and Evaluation of Its Activity against Plant Pathogenic Fungi. [Link]

-

ACS Publications. (2023). Enhancement of β-Caryophyllene Biosynthesis in Saccharomyces cerevisiae via Synergistic Evolution of β-Caryophyllene Synthase and Engineering the Chassis. [Link]

-

LMA leidykla. (2021). Headspace gas chromatographic determination of β-caryophyllene in Epilobium angustifolium L. extracts. [Link]

-

BrainKart. (2017). Farnesyl pyrophosphate is the precursor for the synthesis of sesquiterpenes. [Link]

-

rae & daunder. (n.d.). Why we select essential oils high in Beta-caryophyllene. [Link]

-

Malaria World. (2016). Caryophyllene: the Cinderella of essential oils. [Link]

-

SciSpace. (n.d.). Reaction mechanism of the farnesyl pyrophosphate C-methyltransferase towards the biosynthesis of pre-sodorifen pyrophosphate. [Link]

-

PMC. (2020). Transient expression and purification of β-caryophyllene synthase in Nicotiana benthamiana to produce β-caryophyllene in vitro. NIH. [Link]

Sources

- 1. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transient expression and purification of β-caryophyllene synthase in Nicotiana benthamiana to produce β-caryophyllene in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of β-Caryophyllene: A Dietary Cannabinoid in Diabetes and Associated Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. blairmedicalgroup.com [blairmedicalgroup.com]

- 6. β-caryophyllene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cannovia.com [cannovia.com]

- 8. Caryophyllene - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. malariaworld.org [malariaworld.org]

- 11. Plant Natural Sources of the Endocannabinoid (E)-β-Caryophyllene: A Systematic Quantitative Analysis of Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. A Systematic Review of Essential Oils and the Endocannabinoid System: A Connection Worthy of Further Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Enhanced Production of β-Caryophyllene by Farnesyl Diphosphate Precursor-Treated Callus and Hairy Root Cultures of Artemisia vulgaris L. [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Cyclization of farnesyl pyrophosphate to the sesquiterpene olefins humulene and caryophyllene by an enzyme system from sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. (−)-beta-caryophyllene synthase - Wikipedia [en.wikipedia.org]

- 20. (+)-beta-caryophyllene synthase - Wikipedia [en.wikipedia.org]

- 21. ojs.stikestelogorejo.ac.id [ojs.stikestelogorejo.ac.id]

- 22. researchgate.net [researchgate.net]

- 23. Gas chromatography for β-caryophyllene determination in St. John’s wort infused oil [lmaleidykla.lt]

- 24. lmaleidykla.lt [lmaleidykla.lt]

An In-depth Technical Guide to (+)-β-Caryophyllene: From Molecular Structure to Therapeutic Potential

Abstract

(+)-β-Caryophyllene is a naturally occurring bicyclic sesquiterpene hydrocarbon found in the essential oils of numerous plants, including cloves, hops, black pepper, and Cannabis sativa. Its unique chemical architecture, featuring a rare trans-fused cyclobutane ring within a nine-membered ring system, underpins a fascinating profile of biological activity. Notably, it acts as a selective full agonist of the cannabinoid receptor type 2 (CB2), distinguishing it as a "dietary cannabinoid" devoid of the psychoactive effects associated with CB1 receptor activation. This guide provides a comprehensive technical overview of (+)-β-caryophyllene, detailing its chemical structure, physicochemical properties, and spectroscopic signature. We further explore its biosynthesis, key natural sources, and standard protocols for its extraction, isolation, and analytical quantification. The core of this document is a deep dive into its mechanism of action, focusing on the CB2 receptor signaling cascade and its downstream anti-inflammatory, analgesic, and neuroprotective effects. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising natural product.

Molecular Architecture and Physicochemical Profile

(+)-β-Caryophyllene is a sesquiterpenoid possessing a distinctive and sterically complex structure that dictates its chemical behavior and biological function.

Chemical Structure

The molecule is characterized by a bicyclo[7.2.0]undecane core. Two key structural features are exceptionally rare in nature: a cyclobutane ring and a trans-double bond within the nine-membered ring.[1] The IUPAC name for the naturally predominant (-)-β-caryophyllene enantiomer is (1R,4E,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene.[2] The (+)-β-Caryophyllene enantiomer, the focus of this guide, is systematically named (1S,4E,9R)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene.[3]

-

Chemical Formula: C₁₅H₂₄[3]

-

Molar Mass: 204.36 g/mol [4]

-

Stereoisomers: β-Caryophyllene typically co-exists in nature with its isomers, including isocaryophyllene (cis-double bond isomer) and α-humulene (a ring-opened isomer).[1] Its oxidative derivative, β-caryophyllene oxide, is also commonly found.[5]

Physicochemical Properties

The non-polar, hydrocarbon-rich structure of (+)-β-caryophyllene governs its physical properties and solubility profile. It is classified as a pale yellow oily liquid with a characteristic spicy, woody, and clove-like aroma.[1][4]

| Property | Value | Source(s) |

| Appearance | Pale yellow oily liquid | [1] |

| Density | ~0.901 - 0.905 g/cm³ at 20-25 °C | [1][4] |

| Boiling Point | 129-130 °C at 14 mmHg (~262-264 °C at atm. pressure) | [1][4] |

| Water Solubility | Very low (~88 µg/L at 20°C); Insoluble | [4][6] |

| Organic Solubility | Soluble in ethanol, ether, chloroform, and other non-polar organic solvents | [1][4][7] |

| LogP (o/w) | ~6.23 - 6.30 | [1][8] |

| Optical Rotation [α]D | +7.5° to +9° (neat or in chloroform) | [4][9] |

Spectroscopic and Analytical Characterization

Precise identification and quantification of (+)-β-caryophyllene are critical for research and development. This section outlines its key spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural elucidation of the molecule. Data is for the common (-)-enantiomer but is structurally identical for the (+)-enantiomer.

¹³C NMR (125 MHz, Methanol-d4): Key chemical shifts include the exocyclic methylene carbon at ~112.5 ppm, the quaternary carbons of the gem-dimethyl group at ~30.0 and ~22.9 ppm, and the olefinic carbons of the endocyclic double bond at ~125.5 and ~136.2 ppm.[10]

¹H NMR (500 MHz, Methanol-d4): Characteristic signals include two singlets for the exocyclic methylene protons at ~4.93 and ~4.81 ppm, a broad triplet for the endocyclic olefinic proton at ~5.30 ppm, and singlets for the gem-dimethyl groups at ~0.99 ppm.[10]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is commonly used for identification in GC-MS analysis. The mass spectrum shows a molecular ion peak [M]⁺ at m/z 204. Key fragment ions are observed at m/z 189 (loss of CH₃), 133, 93, 91, 79, and 69, which are characteristic of the sesquiterpene fragmentation pattern.[11][12]

Infrared (IR) Spectroscopy

FT-IR spectroscopy reveals the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| ~3070 | =C-H stretch (exocyclic methylene) | [13][14] |

| ~2925, ~2850 | C-H stretch (aliphatic) | [15] |

| ~1630 | C=C stretch (exocyclic methylene) | [13][14] |

| ~1446 | C-H bend (aliphatic) | [13][14] |

| ~885 | =C-H out-of-plane bend (exocyclic methylene) | [13][14] |

Natural Occurrence and Isolation

Biosynthesis and Natural Sources

β-Caryophyllene is synthesized in plants via the mevalonic acid (MVA) pathway.[16] Two molecules of isopentenyl pyrophosphate (IPP) and one molecule of dimethylallyl pyrophosphate (DMAPP) are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). A specific terpene synthase, β-caryophyllene synthase, then catalyzes the complex intramolecular cyclization of FPP to yield the bicyclic β-caryophyllene scaffold.[1][17]

Caption: Biosynthetic pathway of (+)-β-Caryophyllene.

It is a major constituent in the essential oils of many well-known plants.

| Plant Source | Family | Typical % in Essential Oil |

| Clove (Syzygium aromaticum) | Myrtaceae | 1.7 - 19.5% |

| Hops (Humulus lupulus) | Cannabaceae | 5.1 - 14.5% |

| Black Pepper (Piper nigrum) | Piperaceae | ~7.3% |

| Cannabis sativa | Cannabaceae | 3.8 - 37.5% |

| Rosemary (Rosmarinus officinalis) | Lamiaceae | 0.1 - 8.3% |

| Oregano (Origanum vulgare) | Lamiaceae | 4.9 - 15.7% |

| Copaiba (Copaifera spp.) | Fabaceae | Can be >50% |

Extraction and Purification Workflow

Obtaining pure (+)-β-caryophyllene involves a multi-step process beginning with extraction from the raw plant material, followed by purification to isolate the target compound from other essential oil constituents.

Caption: General workflow for extraction and purification.

Protocol 1: Steam Distillation for Essential Oil Extraction

This protocol is a generalized method for extracting essential oils rich in sesquiterpenes.

-

Preparation: Weigh the dried plant material (e.g., 500 g of clove buds). Coarsely grind the material to increase the surface area.

-

Apparatus Setup: Assemble a steam distillation apparatus. Place the ground plant material into the biomass flask. Fill the boiling flask with distilled water to approximately two-thirds capacity.[18]

-

Distillation: Heat the boiling flask to generate steam (100°C). The steam passes through the plant material, rupturing the oil glands and vaporizing the volatile compounds, including β-caryophyllene.[19][20]

-

Condensation: The steam and essential oil vapor mixture travels to a water-cooled condenser, where it condenses back into a liquid.

-

Collection: Collect the condensate in a separatory funnel (or Florentine flask). The essential oil, being less dense than water, will form a layer on top of the aqueous hydrosol.[21]

-

Separation: Allow the layers to fully separate, then carefully drain the lower aqueous layer to isolate the crude essential oil.

-

Drying & Storage: Dry the collected oil over anhydrous sodium sulfate, decant, and store in a sealed, dark glass vial at 4°C.

Protocol 2: Preparative Purification by High-Speed Countercurrent Chromatography (HSCCC)

This advanced liquid-liquid chromatography technique is highly effective for purifying β-caryophyllene from crude essential oil without a solid support matrix, thus avoiding irreversible adsorption.[22]

-

Solvent System Selection: Prepare a biphasic solvent system. A system of n-hexane-dichloromethane-acetonitrile (10:3:7 v/v/v) has proven effective.[23] Equilibrate the solvent mixture in a separatory funnel and separate the upper and lower phases.

-

Sample Preparation: Dissolve a known amount of crude essential oil (e.g., 600 mg) in a suitable volume (e.g., 20 mL) of the lower phase of the solvent system.[22]

-

HSCCC Operation:

-

Fill the multilayer coiled column entirely with the upper phase (stationary phase).

-

Set the apparatus rotation speed (e.g., 850 rpm).

-

Pump the lower phase (mobile phase) into the column at a defined flow rate (e.g., 1.5 mL/min) until hydrodynamic equilibrium is reached.

-

Inject the prepared sample solution into the column.

-

-

Fraction Collection: Continuously collect fractions of the eluent. Monitor the separation using an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD).

-

Analysis: Analyze the collected fractions by GC-MS to identify those containing high-purity β-caryophyllene.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound. A yield of ~85 mg of β-caryophyllene at >97% purity can be achieved from 600 mg of crude oil.[23][24]

Pharmacology and Mechanism of Action

The therapeutic interest in (+)-β-caryophyllene stems almost entirely from its unique interaction with the endocannabinoid system.

Selective Cannabinoid Receptor 2 (CB2) Agonism

In 2008, Gertsch et al. identified β-caryophyllene as a functional, selective agonist of the CB2 receptor, with a binding affinity (Ki) of approximately 155 nM.[23] Crucially, it shows no significant binding to the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids like THC.[5] This selectivity makes β-caryophyllene a non-psychoactive phytocannabinoid, presenting a significant therapeutic advantage.[23][25] Its status as an FDA-approved food additive ("Generally Recognized As Safe" - GRAS) further enhances its safety profile for potential drug development.[18][22]

CB2 Receptor Downstream Signaling

The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells (e.g., B-cells, T-cells, macrophages, microglia) and in peripheral tissues.[17] Activation of the CB2 receptor by (+)-β-caryophyllene initiates a cascade of intracellular signaling events that collectively mediate its anti-inflammatory effects.

Sources

- 1. (-)-Caryophyllene | C15H24 | CID 5281515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound beta-Caryophyllene (FDB015736) - FooDB [foodb.ca]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. β-Caryophyllene CAS#: 87-44-5 [m.chemicalbook.com]

- 5. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]

- 6. BETA-CARYOPHYLLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. lifetechindia.com [lifetechindia.com]

- 8. beta-caryophyllene, 87-44-5 [thegoodscentscompany.com]

- 9. β-Caryophyllene | 87-44-5 [chemicalbook.com]

- 10. bmse001252 Beta-Caryophyllene at BMRB [bmrb.io]

- 11. researchgate.net [researchgate.net]

- 12. Caryophyllene [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. engineering.iastate.edu [engineering.iastate.edu]

- 19. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 20. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 21. ellementalpro.com [ellementalpro.com]

- 22. tandfonline.com [tandfonline.com]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of (+)-β-Caryophyllene on Cannabinoid Receptor 2 (CB2)

Abstract

(+)-β-Caryophyllene (BCP), a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants, has garnered significant scientific attention for its selective agonist activity at the cannabinoid receptor 2 (CB2). This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the interaction of BCP with the CB2 receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of the endocannabinoid system and the therapeutic potential of novel CB2 receptor modulators. This document delves into the binding kinetics, downstream signaling cascades, and functional outcomes of BCP-mediated CB2 receptor activation, supported by detailed experimental protocols and quantitative data.

Introduction: The Endocannabinoid System and the Significance of CB2 Receptor Agonism

The endocannabinoid system (ECS) is a ubiquitous and highly conserved signaling system that plays a crucial role in regulating a multitude of physiological processes. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychotropic effects associated with certain cannabinoids. In contrast, the CB2 receptor is primarily found in the periphery, with high expression levels in immune cells and tissues.[1] This distribution makes the CB2 receptor an attractive therapeutic target for a variety of pathological conditions, including inflammation, pain, and neurodegenerative diseases, as its activation is devoid of psychotropic side effects.[2][3]

(+)-β-Caryophyllene has emerged as a significant phytocannabinoid due to its selective agonist activity at the CB2 receptor.[1] Its classification as a "dietary cannabinoid" and its "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA) for food use further underscore its therapeutic potential.[4] This guide will elucidate the intricate molecular interactions and cellular consequences of BCP's engagement with the CB2 receptor.

Molecular Interaction of (+)-β-Caryophyllene with the CB2 Receptor

The initial and critical step in the mechanism of action of BCP is its direct binding to the CB2 receptor. This interaction has been characterized through various in vitro and in silico techniques, providing valuable insights into its binding affinity and the structural basis of its selectivity.

Binding Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled test compound, in this case, BCP. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).

Studies have consistently demonstrated that (+)-β-caryophyllene is a selective agonist of the CB2 receptor, with a reported binding affinity (Ki) of 155 ± 4 nM .[5] In contrast, its affinity for the CB1 receptor is significantly lower, with a Ki value greater than 10 µM, indicating at least a 60-fold selectivity for the CB2 receptor.[2]

The Structural Basis of Interaction: Key Amino Acid Residues

Molecular docking simulations have provided a putative model for the interaction of BCP within the CB2 receptor's binding pocket. These studies suggest that BCP binds within a hydrophobic sac, with key stacking interactions involving the amino acid residues Phenylalanine 117 (F117) and Tryptophan 258 (W258) .[5] The E-conformation of the double bond within the BCP molecule is thought to be crucial for this receptor binding.[1][6]

Downstream Signaling Pathways Activated by (+)-β-Caryophyllene

Upon binding of (+)-β-caryophyllene, the CB2 receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change that initiates a cascade of intracellular signaling events. These pathways ultimately mediate the diverse physiological effects of BCP.

Inhibition of Adenylyl Cyclase and Reduction of cAMP Levels

The CB2 receptor is primarily coupled to inhibitory G-proteins of the Gi/o family.[7] A canonical signaling pathway initiated by the activation of Gi/o-coupled receptors is the inhibition of the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[8] The reduction in cAMP levels, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing a variety of cellular processes, including gene transcription and inflammation.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Activation of the CB2 receptor by BCP has also been shown to modulate the activity of mitogen-activated protein kinase (MAPK) signaling pathways.[8] MAPKs are a family of serine/threonine kinases that play a central role in regulating cell proliferation, differentiation, and apoptosis. The specific MAPK pathways modulated by BCP-CB2 receptor activation can be cell-type dependent but often contribute to its anti-inflammatory and immunomodulatory effects.

β-Arrestin Recruitment

Like many GPCRs, the activated CB2 receptor can also signal through β-arrestin pathways.[9][10][11] Upon agonist binding and receptor phosphorylation, β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, effectively terminating G-protein-mediated signaling. However, β-arrestins can also act as signaling scaffolds, initiating G-protein-independent signaling cascades that can have distinct cellular outcomes.

Experimental Protocols for Characterizing (+)-β-Caryophyllene's Action on CB2 Receptors

To rigorously investigate the mechanism of action of (+)-β-caryophyllene, a series of well-defined in vitro assays are essential. The following sections provide detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (+)-β-caryophyllene for the human CB2 receptor.

Principle: This is a competitive binding assay where unlabeled BCP competes with a radiolabeled CB2 receptor ligand (e.g., [³H]-CP55,940) for binding to membranes prepared from cells expressing the human CB2 receptor.

Materials:

-

HEK293 or CHO-K1 cells stably expressing the human CB2 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)

-

Radioligand: [³H]-CP55,940

-

Unlabeled (+)-β-caryophyllene

-

Non-specific binding control (e.g., a high concentration of a known CB2 agonist like WIN 55,212-2)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293-hCB2 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein per well), and varying concentrations of unlabeled (+)-β-caryophyllene.

-

For total binding, add only the radioligand and membranes.

-

For non-specific binding, add the radioligand, membranes, and a saturating concentration of a non-radiolabeled CB2 agonist.

-

Initiate the binding reaction by adding a fixed concentration of [³H]-CP55,940 (typically at its Kd value).

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the BCP concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of BCP that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

Objective: To determine the potency (EC50) of (+)-β-caryophyllene in inhibiting adenylyl cyclase activity.

Principle: This assay measures the ability of BCP to inhibit the forskolin-stimulated production of cAMP in cells expressing the CB2 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human CB2 receptor

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

-

Forskolin

-

(+)-β-caryophyllene

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

Protocol:

-

Cell Seeding: Seed the CB2-expressing cells into a 96- or 384-well plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of (+)-β-caryophyllene in stimulation buffer.

-

Assay Procedure:

-

Aspirate the culture medium and add the stimulation buffer to the cells.

-

Add the different concentrations of BCP to the wells.

-

Stimulate cAMP production by adding a fixed concentration of forskolin (typically 1-10 µM).

-

Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the data to the forskolin-only control (100%) and a basal control (0%).

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the BCP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of BCP that produces 50% of the maximal inhibition).

-

β-Arrestin Recruitment Assay (PathHunter® Assay)

Objective: To determine the potency (EC50) of (+)-β-caryophyllene in inducing β-arrestin recruitment to the CB2 receptor.

Principle: This assay utilizes enzyme fragment complementation (EFC) technology. The CB2 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon BCP-induced receptor activation and β-arrestin recruitment, the two fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[9][10][11][12]

Materials:

-

PathHunter® CHO-K1 hCB2 β-Arrestin cell line

-

PathHunter® cell plating reagent

-

PathHunter® detection reagents

-

(+)-β-caryophyllene

-

384-well white, solid-bottom assay plates

Protocol:

-

Cell Seeding: Seed the PathHunter® cells into a 384-well plate using the provided cell plating reagent and incubate for the recommended time (typically 24-48 hours).

-

Compound Addition: Prepare serial dilutions of (+)-β-caryophyllene in the appropriate assay buffer. Add the compound dilutions to the cell plate.

-

Incubation: Incubate the plate at 37°C for 90 minutes.

-

Signal Detection:

-

Equilibrate the plate to room temperature.

-

Add the PathHunter® detection reagents to each well.

-

Incubate at room temperature for 60 minutes in the dark.

-

-

Measurement: Read the chemiluminescent signal using a plate reader.

-

Data Analysis:

-

Normalize the data to a positive control (a known CB2 agonist) and a vehicle control.

-

Plot the relative light units (RLU) against the logarithm of the BCP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the interaction of (+)-β-caryophyllene with the CB2 receptor, as derived from various studies.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Ki) | 155 ± 4 nM | Radioligand Binding Assay | [5] |

| cAMP Inhibition (EC50) | ~25% inhibition at 1 µM | FRET-based cAMP Assay | [13] |

| β-Arrestin Recruitment (EC50) | To be determined | PathHunter® Assay | - |

Note: Specific EC50 values for cAMP inhibition and β-arrestin recruitment by BCP are not consistently reported across the literature and may vary depending on the specific assay conditions and cell line used. The value provided for cAMP inhibition reflects the percentage of inhibition at a single concentration.

Visualizing the Mechanism of Action

Diagrams can provide a clear and concise representation of complex biological processes. The following sections contain Graphviz (DOT language) scripts to generate diagrams of the CB2 receptor signaling pathway and a generalized experimental workflow.

CB2 Receptor Signaling Pathway

Caption: Generalized Workflow for CB2 Receptor Functional Assays.

Conclusion and Future Directions

(+)-β-Caryophyllene stands out as a compelling natural product with selective agonist activity at the CB2 receptor. Its well-characterized mechanism of action, involving direct binding, inhibition of adenylyl cyclase, and modulation of downstream signaling pathways, provides a solid foundation for its exploration as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of BCP and other novel CB2 receptor modulators.

Future research should focus on elucidating the potential for biased agonism of BCP at the CB2 receptor, investigating whether it preferentially activates G-protein or β-arrestin pathways. A deeper understanding of its structure-activity relationship could also guide the development of even more potent and selective CB2 agonists. As our knowledge of the endocannabinoid system continues to expand, so too will the potential for leveraging compounds like (+)-β-caryophyllene to address a wide range of human diseases.

References

-

Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in Molecular Biology. Available at: [Link]

-

Beta-caryophyllene is a dietary cannabinoid. Medicinal Genomics. Available at: [Link]

-

β-caryophyllene, an FDA-Approved Food Additive, Inhibits Methamphetamine-Taking and Methamphetamine-Seeking Behaviors Possibly via CB2 and Non-CB2 Receptor Mechanisms. Frontiers in Pharmacology. Available at: [Link]

-

A focused review on CB2 receptor-selective pharmacological properties and therapeutic potential of β-caryophyllene, a dietary cannabinoid. Accurate Clinic. Available at: [Link]

-

Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening. PLoS One. Available at: [Link]

-

A focused review on CB2 receptor-selective pharmacological properties and therapeutic potential of β-caryophyllene, a dietary cannabinoid. ResearchGate. Available at: [Link]

-

β-Caryophyllene Inhibits Cell Proliferation through a Direct Modulation of CB2 Receptors in Glioblastoma Cells. Molecules. Available at: [Link]

-

β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19. Frontiers in Pharmacology. Available at: [Link]

-

Protein-ligand interaction studies and identification of new drug-like hits as cannabinoid receptor modulators. CORE. Available at: [Link]

-

(a, b) Activation of the cannabinoid CB2 receptor by 4 (EC50... ResearchGate. Available at: [Link]

-

β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19. National Institutes of Health. Available at: [Link]

-

Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. Leiden University Scholarly Publications. Available at: [Link]

-

Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. JOVE. Available at: [Link]

-

Monitoring Cannabinoid CB2-Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging. National Institutes of Health. Available at: [Link]

-

Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. PubMed. Available at: [Link]

-

β-caryophyllene, a cannabinoid receptor 2 agonist, decreases the motivational salience and conditioning place preference for palatable food in female mice. PubMed. Available at: [Link]

-

Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Springer. Available at: [Link]

-

β-Caryophyllene, a CB2 Receptor agonist produces multiple behavioral changes relevant to anxiety and depression in mice. ResearchGate. Available at: [Link]

-

β-Caryophyllene Inhibits Monoacylglycerol Lipase Activity and Increases 2-Arachidonoyl Glycerol Levels In Vivo: A New Mechanism of Endocannabinoid-Mediated Analgesia? ACS Publications. Available at: [Link]

-

Acute or Chronic β‐Caryophyllene Systemic Administration in Healthy Adult Male Mice Does Not Modulate Anxiety‐Like Extinction Behavior Induced by Subsequent Re‐Exposure to 3D Maze. National Institutes of Health. Available at: [Link]

-

The CB2 Agonist β-Caryophyllene in Male and Female Rats Exposed to a Model of Persistent Inflammatory Pain. Frontiers in Neuroscience. Available at: [Link]

-

β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19. Frontiers Media S.A.. Available at: [Link]

-

Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. OUCI. Available at: [Link]

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. β-caryophyllene, a cannabinoid receptor 2 agonist, decreases the motivational salience and conditioning place preference for palatable food in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accurateclinic.com [accurateclinic.com]

- 13. Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

(+)-beta-Caryophyllene pharmacological effects in vivo

An In-Depth Technical Guide to the In Vivo Pharmacological Effects of (+)-β-Caryophyllene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-β-Caryophyllene (BCP) is a natural bicyclic sesquiterpene found in the essential oils of numerous spice and food plants, including black pepper, cloves, and Cannabis sativa.[1][2] Recognized as a food additive and generally regarded as safe (GRAS) by the U.S. Food and Drug Administration (FDA), BCP has garnered significant scientific interest for its therapeutic potential.[3] Unlike other cannabis-derived compounds, BCP is a selective full agonist of the cannabinoid receptor type 2 (CB2), exhibiting potent pharmacological effects without the psychotropic activity associated with cannabinoid receptor type 1 (CB1) activation.[1][4] This guide synthesizes the current understanding of BCP's in vivo pharmacological activities, focusing on its anti-inflammatory, analgesic, neuroprotective, and metabolic effects. We delve into the underlying molecular mechanisms, present data from key preclinical models, and provide detailed experimental protocols to facilitate further research and development.

Introduction: A Dietary Cannabinoid with Therapeutic Promise

β-Caryophyllene stands out as a unique phytocannabinoid because it is a common dietary component, making it a readily accessible and non-psychoactive agent for therapeutic exploration.[1][5] Its primary molecular target is the CB2 receptor, a G-protein coupled receptor predominantly expressed in immune cells, peripheral tissues, and to a lesser extent, in the central nervous system (CNS), particularly in glial cells.[4][6] Activation of CB2 receptors is a key strategy for treating a variety of conditions, including inflammation, pain, and neurodegenerative diseases.[1][7] Furthermore, emerging evidence indicates that BCP's effects are also mediated through interactions with peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ, which are critical regulators of inflammation and metabolism.[8][9] This multi-target activity underscores BCP's potential to address complex pathologies characterized by chronic inflammation and metabolic dysregulation.[6][10]

Core Pharmacodynamics: The CB2 and PPARγ Axis

The therapeutic efficacy of BCP in vivo is primarily rooted in its ability to selectively activate the CB2 receptor. This interaction initiates a cascade of intracellular signaling events that collectively suppress inflammatory responses. Upon binding, BCP inhibits adenylyl cyclase, modulates intracellular calcium levels, and influences the mitogen-activated protein kinase (MAPK) pathways, including Erk1/2 and JNK1/2.[1][7] This signaling cascade ultimately leads to the downregulation of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).[6][8]

A crucial aspect of BCP's mechanism is the functional crosstalk between CB2 receptors and PPARs.[6] Studies have shown that the protective effects of BCP in models of Alzheimer's disease and colitis are reversed by antagonists of both CB2 and PPAR-γ, suggesting a coordinated signaling pathway.[11][12] Activation of PPAR-γ by BCP, potentially downstream of CB2 activation, contributes significantly to its anti-inflammatory and neuroprotective outcomes.[8][13]

In Vivo Pharmacological Effects

Anti-inflammatory Activity

The anti-inflammatory properties of BCP are well-documented across numerous preclinical models. Oral administration of BCP has been shown to significantly reduce inflammation in acute models, such as carrageenan-induced paw edema in mice.[1][14] The effect is demonstrably CB2 receptor-dependent, as the anti-inflammatory response is absent in mice lacking CB2 receptors.[1][8] In models of chronic inflammation, BCP ameliorates disease severity by reducing the expression of pro-inflammatory mediators including TNF-α, IL-1β, IL-6, and COX-2.[6][8][10][15] For instance, BCP treatment prevents the upregulation of inflammatory cytokine mRNA transcripts in both peripheral tissues and the CNS in response to inflammatory stimuli.[16][17]

| Model | Species | BCP Dose & Route | Key Findings | Reference |

| Carrageenan-induced paw edema | Mouse | 5 mg/kg, oral | Strongly reduced inflammatory response; effect absent in CB2 knockout mice. | [1][7] |

| LPS-induced inflammation | Mouse | 500 nM (in vitro equiv.) | Inhibited LPS-induced TNF-α and IL-1β expression in peripheral blood. | [1] |

| Dextran sulfate sodium (DSS)-induced colitis | Mouse | Not Specified | Inhibited colitis through CB2 receptor activation and PPARγ pathway. | [11] |

| Diabetic Cardiomyopathy | Mouse | 50 mg/kg, oral | Reduced cardiac levels of TNF-α, IL-6, and IL-1β via CB2R activation. | [18] |

Analgesic Effects

BCP exhibits significant analgesic activity in models of both inflammatory and neuropathic pain, positioning it as a promising non-psychoactive alternative for pain management.[19][20][21] Oral administration of BCP reduces pain responses in the late (inflammatory) phase of the formalin test in a CB2 receptor-dependent manner.[19] In models of neuropathic pain, such as that induced by antiretroviral drugs or nerve injury, chronic BCP treatment attenuates thermal hyperalgesia and mechanical allodynia without inducing tolerance.[16][19] This sustained efficacy is a critical advantage over many conventional analgesics. The mechanism involves the suppression of pro-inflammatory cytokines like IL-1β and TNF-α in both the periphery (paw skin) and the CNS (brain).[16]

| Model | Species | BCP Dose & Route | Key Findings | Reference |

| Formalin-induced inflammatory pain | Mouse | Not Specified | Reduced late-phase pain responses; effect was CB2R-dependent. | [19] |

| Antiretroviral (ddC)-induced neuropathic pain | Mouse | 25 mg/kg, oral | Attenuated established mechanical allodynia; effect blocked by CB2 antagonist. | [16] |

| Persistent recurrent inflammatory pain | Rat | 5 & 10 mg/kg, oral | Significantly decreased pain responses after 1 and 2 weeks of treatment. | [20][22] |

Neuroprotective Activity

BCP has demonstrated robust neuroprotective effects in a range of in vivo models of neurodegenerative and neurological disorders. Its ability to cross the blood-brain barrier and engage with CB2 receptors on microglia makes it a compelling candidate for diseases with a neuroinflammatory component.

-

Parkinson's Disease (PD): In the MPTP-induced mouse model of PD, BCP pretreatment ameliorated motor deficits, protected dopaminergic neurons in the substantia nigra and striatum, and suppressed the activation of microglia and astrocytes.[23][24] These effects, which were reversed by a CB2 antagonist, were associated with reduced levels of inflammatory cytokines in the brain.[23][24] BCP also exerts neuroprotection by inhibiting the NLRP3 inflammasome, a key driver of neuroinflammation.[25]

-

Alzheimer's Disease (AD): In APP/PS1 transgenic mice, a model for AD, oral BCP treatment prevented cognitive impairment, reduced the β-amyloid plaque burden, and decreased microglial activation and astrogliosis.[12] The neuroprotective effects were mediated by both CB2 and PPAR-γ pathways.[12]

-

Cerebral Ischemia: In a mouse model of cerebral ischemia-reperfusion injury, BCP reduced infarct volume, neuronal necrosis, and neurological deficits.[3][26][27] The mechanism involves the inhibition of necroptotic neuronal death and the suppression of inflammatory signaling pathways, including the HMGB1-TLR4 axis.[26][27]

Metabolic Effects

BCP positively influences glucose and lipid metabolism, suggesting its potential for treating metabolic disorders like type 2 diabetes and obesity.[28] In high-fat diet and fructose-induced diabetic rats, BCP treatment restored normal blood glucose and insulin levels, improved lipid parameters, and reduced oxidative stress.[29][30] The anti-diabetic effect is attributed to enhanced glucose uptake and oxidation in skeletal muscle.[29][31] In diet-induced obesity models, BCP supplementation improved fasting glucose, insulin tolerance, and liver steatosis, while also modulating immune response factors like adiponectin and leptin.[32][33] These metabolic benefits are linked to the activation of CB2 receptors and PPARs, which play key roles in regulating energy homeostasis.[28][34]

| Model | Species | BCP Dose & Route | Key Findings | Reference |

| High-fat diet/fructose-induced type 2 diabetes | Rat | 200 mg/kg, oral | Restored blood glucose, insulin, and lipid levels; enhanced glucose uptake in muscle. | [29][30] |

| Diet-induced obesity | Mouse | 50 mg/kg, oral | Improved fasting glucose, insulin tolerance, and liver steatosis; reduced body weight gain. | [32][33] |

| Streptozotocin-induced diabetes | Not Specified | Not Specified | Restored blood glucose and lipid levels; increased insulin release. | [28][34] |

Pharmacokinetics and Safety Profile